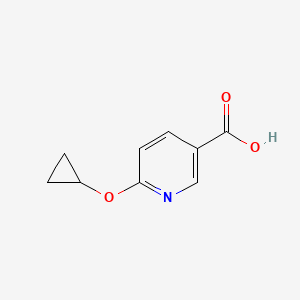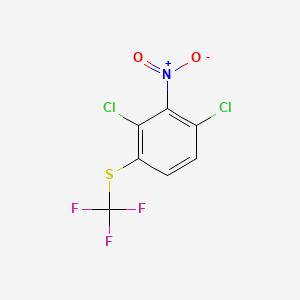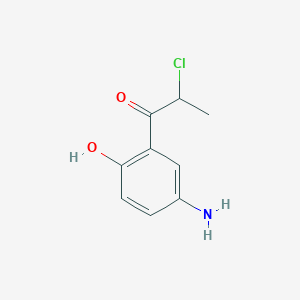
1-(5-Amino-2-hydroxyphenyl)-2-chloropropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Amino-2-hydroxyphenyl)-2-chloropropan-1-one is an organic compound with a unique structure that includes an amino group, a hydroxyl group, and a chlorine atom attached to a propanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Amino-2-hydroxyphenyl)-2-chloropropan-1-one can be achieved through several methods. One common approach involves the reaction of 5-amino-2-hydroxyacetophenone with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction typically occurs under reflux conditions in an inert solvent like dichloromethane or chloroform. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, leading to efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(5-Amino-2-hydroxyphenyl)-2-chloropropan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Ammonia in ethanol under reflux conditions.
Major Products Formed
Oxidation: 1-(5-Amino-2-hydroxyphenyl)-2-oxopropan-1-one.
Reduction: 1-(5-Amino-2-hydroxyphenyl)-2-hydroxypropan-1-one.
Substitution: 1-(5-Amino-2-hydroxyphenyl)-2-amino-propan-1-one.
Scientific Research Applications
1-(5-Amino-2-hydroxyphenyl)-2-chloropropan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 1-(5-Amino-2-hydroxyphenyl)-2-chloropropan-1-one involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with active sites of enzymes or receptors, potentially inhibiting their activity. The chlorine atom may also participate in halogen bonding, further stabilizing the interaction with the target molecule. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
6-Amino-7-chloro-2-(2-hydroxyphenyl)-2H-benzotriazole-4-carboxylic acid: Shares similar functional groups but has a different core structure.
2-(5-Amino-2-hydroxyphenyl)benzothiazole: Contains a benzothiazole ring instead of a propanone backbone.
Uniqueness
1-(5-Amino-2-hydroxyphenyl)-2-chloropropan-1-one is unique due to its specific combination of functional groups and its propanone backbone
Properties
Molecular Formula |
C9H10ClNO2 |
|---|---|
Molecular Weight |
199.63 g/mol |
IUPAC Name |
1-(5-amino-2-hydroxyphenyl)-2-chloropropan-1-one |
InChI |
InChI=1S/C9H10ClNO2/c1-5(10)9(13)7-4-6(11)2-3-8(7)12/h2-5,12H,11H2,1H3 |
InChI Key |
YJWBHBCAJYTSTC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=C(C=CC(=C1)N)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B14037327.png)
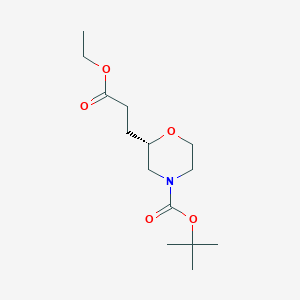
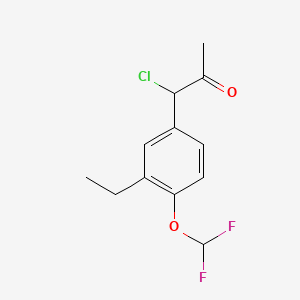
![tert-Butyl 1-methyl-2-oxo-3-(pyridin-2-yl)hexahydro-1H-imidazo[4,5-c]pyridine-5(6H)-carboxylate](/img/structure/B14037345.png)

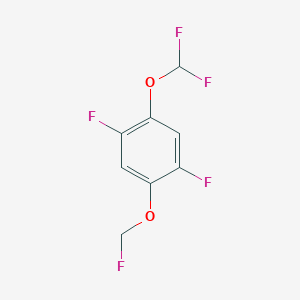
![{[3-(1H-imidazol-1-yl)phenyl]methyl}(methyl)amine](/img/structure/B14037363.png)
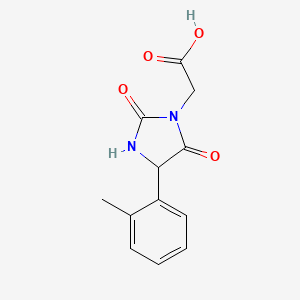

![sodium;2-[[(4R)-4-[(3R,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B14037378.png)
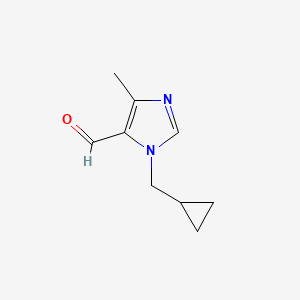
![(2S)-2-[(1R,3aS,4E,7aR)-4-[2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]propanal](/img/structure/B14037389.png)
